Metirosine

Beschreibung

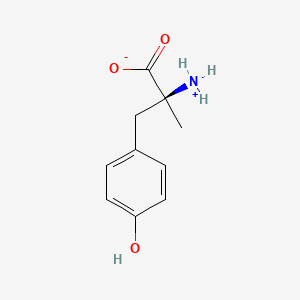

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859529 | |

| Record name | alpha-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-48-0, 620-30-4 | |

| Record name | α-Methyl-p-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemetirosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemetyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrosine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemetirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Catecholamine Blocker: An In-depth Technical History of Metirosine's Discovery and Synthesis

For Immediate Release

Gaithersburg, MD – A comprehensive technical guide detailing the discovery and synthesis of Metirosine (α-Methyl-p-tyrosine), a potent inhibitor of catecholamine biosynthesis, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the seminal research that established this compound as a critical tool in the management of conditions characterized by catecholamine excess, such as pheochromocytoma, and outlines the chemical pathways developed for its synthesis.

Discovery and Foundational Research

This compound, also known as α-Methyl-p-tyrosine (AMPT), was first synthesized in the 1960s as a structural analog of tyrosine.[1] Researchers at Merck Sharp & Dohme Laboratories, in collaboration with scientists at the National Institutes of Health, including Sidney Spector, Albert Sjoerdsma, and Sidney Udenfriend, were instrumental in its development.[1] Their pioneering work identified this compound as a selective inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1]

The initial clinical investigations in the mid-1960s demonstrated this compound's ability to significantly reduce catecholamine production in patients with pheochromocytoma, a rare catecholamine-secreting tumor of the adrenal medulla.[2] These studies laid the groundwork for its eventual approval by the U.S. Food and Drug Administration (FDA) in October 1979 for the preoperative management of pheochromocytoma and for chronic treatment of malignant or inoperable cases.[1]

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

This compound functions as a competitive inhibitor of tyrosine hydroxylase.[3] By mimicking the natural substrate, L-tyrosine, it binds to the active site of the enzyme, thereby blocking the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3] This initial step is the rate-limiting reaction in the catecholamine synthesis pathway; its inhibition leads to a significant reduction in the overall production of dopamine, norepinephrine, and epinephrine.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tyrosine [fillcolor="#F1F3F4"]; L_DOPA [fillcolor="#F1F3F4"]; Dopamine [fillcolor="#F1F3F4"]; Norepinephrine [fillcolor="#F1F3F4"]; Epinephrine [fillcolor="#F1F3F4"]; this compound [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosine_Hydroxylase [shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Tyrosine\nHydroxylase"];

Tyrosine -> L_DOPA [label=" Tyrosine Hydroxylase ", arrowhead=vee]; L_DOPA -> Dopamine [label=" DOPA Decarboxylase ", arrowhead=vee]; Dopamine -> Norepinephrine [label=" Dopamine β-Hydroxylase ", arrowhead=vee]; Norepinephrine -> Epinephrine [label=" PNMT ", arrowhead=vee]; this compound -> Tyrosine_Hydroxylase [label=" Competitive Inhibition ", arrowhead=tee, style=dashed, color="#EA4335"]; } END_DOT

Figure 1: Catecholamine Biosynthesis Pathway and this compound Inhibition.

Chemical Synthesis of this compound

The synthesis of α-Methyl-p-tyrosine has been approached through various methods since its initial development. One of the early and notable syntheses of the DL-racemate was reported by Stein et al. in 1955. The biologically active L-enantiomer is typically obtained through resolution of the racemic mixture.

Representative Synthesis Protocol

A common synthetic route to this compound involves the Strecker synthesis or related methodologies starting from p-methoxyphenylacetone. A detailed, multi-step synthesis is outlined below:

Figure 2: Generalized Synthetic Workflow for this compound.

Quantitative Analysis of this compound's Efficacy

The inhibitory effect of this compound on catecholamine synthesis has been quantified in numerous preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| Inhibition of Catecholamine Synthesis (in vivo) | |||

| Norepinephrine (heart) | ~80% reduction | Rat | Spector et al., 1965 |

| Norepinephrine (brain) | ~50% reduction | Rat | Spector et al., 1965 |

| Urinary Catecholamines & Metabolites | 50-80% reduction | Human | Engelman et al., 1968[2] |

| Enzyme Inhibition (in vitro) | |||

| Ki (Tyrosine Hydroxylase) | 2 x 10-5 M | Beef Adrenal Medulla | Udenfriend et al., 1965 |

| IC50 (Tyrosine Hydroxylase) | ~5 x 10-5 M | Beef Adrenal Medulla | Udenfriend et al., 1965 |

Key Experimental Protocols

The foundational understanding of this compound's mechanism of action was built upon a series of meticulously designed experiments.

Assay for Tyrosine hydroxylase Activity (Nagatsu, Levitt, & Udenfriend, 1964)

This radioenzymatic assay was pivotal in identifying and characterizing tyrosine hydroxylase and its inhibitors.

Figure 3: Experimental Workflow for Tyrosine Hydroxylase Assay.

Methodology:

-

Enzyme Preparation: A supernatant fraction from homogenized bovine adrenal medulla was used as the source of tyrosine hydroxylase.

-

Incubation: The enzyme preparation was incubated in a phosphate (B84403) buffer (pH 6.0) containing a pteridine (B1203161) cofactor (DMPH4), ferrous sulfate, and varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of L-tyrosine-¹⁴C.

-

Reaction Termination: After a 20-minute incubation at 37°C, the reaction was stopped by the addition of trichloroacetic acid.

-

Product Isolation: The radiolabeled L-DOPA product was isolated from the unreacted tyrosine using alumina (B75360) column chromatography.

-

Quantification: The amount of ¹⁴C-DOPA formed was quantified by liquid scintillation counting to determine the rate of the enzymatic reaction.

In Vivo Inhibition of Norepinephrine Synthesis (Spector, Sjoerdsma, & Udenfriend, 1965)

This study provided the first direct evidence of this compound's ability to block catecholamine synthesis in living organisms.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration: this compound was administered intraperitoneally at various doses.

-

Radiolabeling: At different time points after this compound administration, ³H-tyrosine was injected to trace the synthesis of new catecholamines.

-

Tissue Analysis: Animals were sacrificed, and tissues (e.g., heart, brain) were collected.

-

Catecholamine Extraction and Measurement: Norepinephrine was extracted from the tissues, and the amount of ³H-norepinephrine was measured to determine the rate of synthesis.

This in-depth guide serves as a valuable resource for understanding the historical context and technical underpinnings of this compound, a landmark drug in the field of pharmacology and endocrinology. The detailed protocols and quantitative data provided are intended to support ongoing research and development in related areas.

References

- 1. JCI - Biochemical and pharmacologic effects of α-methyltyrosine in man [jci.org]

- 2. Biochemical and pharmacologic effects of alpha-methyltyrosine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine hydroxylase in human adrenal and pheochromocytoma: localization, kinetics, and catecholamine inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of Metirosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metirosine, chemically known as (S)-α-methyl-L-tyrosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in the biosynthesis of catecholamines. This pharmacological action makes it a crucial therapeutic agent in the management of pheochromocytoma, a rare neuroendocrine tumor, by controlling the excessive production of catecholamines and mitigating associated hypertensive crises. The biological activity of this compound is stereospecific, with the (S)-enantiomer being the active form. Consequently, the development of efficient and highly stereoselective synthetic methods to produce enantiomerically pure (S)-metirosine is of significant importance for the pharmaceutical industry.

This in-depth technical guide provides a comprehensive overview of the core stereospecific synthesis methods for this compound. It details various synthetic strategies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Synthetic Strategies

The stereospecific synthesis of this compound primarily revolves around three major strategies:

-

Chiral Auxiliary-Mediated Synthesis: This widely employed method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, typically an alkylation. The auxiliary is later removed to yield the desired enantiomerically enriched product.

-

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. For the synthesis of α-methyl amino acids like this compound, asymmetric hydrogenation of a dehydroamino acid precursor is a common and effective strategy.

-

Enzymatic Resolution: This method leverages the stereoselectivity of enzymes to separate a racemic mixture. In the context of this compound synthesis, this can involve the selective reaction of one enantiomer of a racemic intermediate, allowing for the isolation of the desired enantiomer.

This guide will now delve into the detailed methodologies for each of these core strategies.

Method 1: Chiral Auxiliary-Mediated Synthesis using a Chiral Amine

This method, detailed in patent literature, employs a chiral amine as an auxiliary to induce diastereoselectivity in the formation of a key intermediate, which is then converted to this compound. A prominent example utilizes (R)-phenylglycinamide as the chiral auxiliary.

Logical Workflow

Caption: Chiral auxiliary-mediated synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of the Diastereomeric Nitrile Intermediate

-

Preparation of (R)-Phenylglycinamide HCl: To a 500 mL flask, charge (R)-phenylglycinamide (20.0 g, 133 mmol, 1 eq.) and methanol (B129727) (160 mL). Add 4 M HCl in dioxane (50 mL, 200 mmol, 1.5 eq.) dropwise, resulting in the formation of a white precipitate. Stir the mixture for 30 minutes, filter, and wash with methanol (20 mL) and diethyl ether (20 mL). Dry in vacuo to provide (R)-phenylglycinamide HCl as a white solid.[1]

-

Condensation Reaction: To a suitable reaction vessel, add (R)-phenylglycinamide HCl (15.0 g, 80.6 mmol, 1 eq.), methanol (104 mL), water (17 mL), and p-methoxyphenylacetone (12.4 mL, 80.6 mmol, 1 eq.). To this mixture, add a solution of sodium cyanide (3.95 g, 80.6 mmol, 1 eq.) in water (10 mL). Stir the resulting solution at room temperature for 4 days, during which a white precipitate will form.[1]

-

Isolation of the Intermediate: Filter the precipitate and wash with a water/methanol mixture (7:3) to provide the desired diastereomeric nitrile intermediate. The filtrate can be stirred for additional days to yield more product. Combine the filtered solids and dry in vacuo.[1]

Step 2: Hydrogenolysis of the Nitrile Intermediate

-

Reaction Setup: In a pressure reactor, suspend the diastereomeric nitrile intermediate in a suitable solvent such as methanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Pressurize the reactor with hydrogen gas and stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine intermediate.

Step 3: Hydrolysis to (S)-Metirosine

-

Acid Hydrolysis: To a flask equipped with a reflux condenser, charge the crude amine intermediate and 48% hydrobromic acid (HBr).[1]

-

Heating: Heat the solution at 105-120°C for several hours (e.g., 5-17 hours).[1]

-

Purification: Cool the solution to room temperature and wash with an organic solvent like ethyl acetate (B1210297) to remove impurities. Concentrate the aqueous phase in vacuo.[1]

-

Isolation: Dissolve the resulting residue in water and heat to 65°C. Add activated carbon, stir, and filter. Heat the filtrate to 55°C and adjust the pH to 5-6 using aqueous ammonia. Cool the mixture to 0°C, stir, and filter the resulting solid. Wash the collected solid with cold water and dry in vacuo to yield (-)-α-methyl-L-tyrosine (this compound) as a white solid.[1]

Quantitative Data Summary

| Step | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Purity (HPLC) |

| 1 | Diastereomeric Nitrile Intermediate | 61% | 98/2 | - | - |

| 3 | (-)-α-methyl-L-tyrosine (this compound) | 86% | - | >99.9% | >99.9% |

Data extracted from patent WO2011053835A1.[1]

Method 2: Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral dehydroamino acid derivative is a powerful and highly efficient method for the stereoselective synthesis of α-amino acids. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to deliver hydrogen to the double bond from a specific face, thereby establishing the desired stereocenter.

Logical Workflow

Caption: Asymmetric hydrogenation route to this compound.

Representative Experimental Protocol (General)

While a specific, detailed protocol for the asymmetric hydrogenation to this compound was not found in the immediate search results, a general procedure based on the synthesis of related α-amino acids is provided below. This protocol would require optimization for the specific this compound precursor.

Step 1: Synthesis of the Dehydroamino Acid Precursor

The dehydroamino acid precursor, (Z)-2-acetamido-3-(4-hydroxyphenyl)-2-butenoate, can be synthesized via the Erlenmeyer-Azlactone synthesis from p-hydroxyacetophenone and N-acetylglycine, followed by ring opening of the azlactone.

Step 2: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a member of the DuPhos or BINAP family) are dissolved in a degassed solvent like methanol or ethanol.

-

Reaction: The dehydroamino acid precursor is dissolved in the same degassed solvent and placed in a high-pressure reactor. The catalyst solution is added, and the reactor is sealed.

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 1-50 atm). The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete.

-

Work-up: The solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the N-acetylated this compound derivative.

Step 3: Deprotection

-

Acid Hydrolysis: The N-acetyl group can be removed by heating with a strong acid (e.g., HCl or HBr) to yield this compound.

-

Enzymatic Hydrolysis: Alternatively, an acylase can be used for a milder deprotection, which can be advantageous in preserving the stereochemical integrity of the product.

Anticipated Quantitative Data

Based on similar asymmetric hydrogenations of dehydroamino acids, the following results can be anticipated:

| Step | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) |

| 2 | N-Acetyl-α-methyl-L-tyrosine | >95% | >95% |

| 3 | (S)-Metirosine | High | >95% |

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For this compound, this could involve the resolution of a racemic α-methyl-tyrosine derivative.

Logical Workflow

Caption: Enzymatic kinetic resolution for this compound synthesis.

Representative Experimental Protocol (General)

The following is a general protocol for the kinetic resolution of a racemic N-acetyl-α-methyl-tyrosine methyl ester using a lipase.

Step 1: Synthesis of Racemic N-Acetyl-α-methyl-tyrosine Methyl Ester

A racemic version of the N-acetylated this compound methyl ester can be prepared from p-methoxyphenylacetone through a Strecker or Bucherer-Bergs synthesis, followed by N-acetylation and esterification.

Step 2: Enzymatic Kinetic Resolution

-

Reaction Setup: In a buffered aqueous solution or a biphasic system, dissolve or suspend the racemic N-acetyl-α-methyl-tyrosine methyl ester.

-

Enzyme Addition: Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) or an acylase.

-

Reaction: Stir the mixture at a controlled temperature and pH. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) of the ester to the corresponding carboxylic acid.

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Work-up: Stop the reaction by filtering off the enzyme or by adding a solvent to denature it.

Step 3: Separation and Deprotection

-

Separation: The unreacted (S)-ester and the formed (R)-acid can be separated by extraction. Acidify the aqueous phase to protonate the carboxylic acid, which can then be extracted into an organic solvent, leaving the unreacted ester in the aqueous or another organic phase.

-

Hydrolysis: Take the isolated (S)-ester and hydrolyze both the ester and the N-acetyl group using strong acid (e.g., 6M HCl) and heat to obtain (S)-metirosine.

-

Purification: Purify the final product by recrystallization or ion-exchange chromatography.

Anticipated Quantitative Data

For an ideal kinetic resolution:

| Step | Product | Theoretical Yield | Expected Enantiomeric Excess (e.e.) |

| 2 | (S)-N-Acetyl-α-methyl-tyrosine methyl ester | <50% | >99% |

| 3 | (S)-Metirosine | <50% (overall) | >99% |

Conclusion

The stereospecific synthesis of this compound can be effectively achieved through several distinct methodologies, each with its own set of advantages and challenges. The chiral auxiliary-mediated approach offers a robust and high-yielding pathway with excellent stereocontrol, as demonstrated in the detailed patent literature. Asymmetric hydrogenation represents a highly efficient and atom-economical alternative, capable of producing the desired enantiomer in high yield and enantiomeric excess, although it requires specialized catalysts and equipment. Enzymatic kinetic resolution provides a green and highly selective method, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

The choice of synthetic route will depend on various factors, including the desired scale of production, cost of reagents and catalysts, available equipment, and the required level of enantiopurity. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in making informed decisions for the stereospecific synthesis of this important pharmaceutical agent. Further research and process optimization may lead to even more efficient and sustainable methods for the production of (S)-metirosine.

References

Stereoselective Inhibition of Tyrosine Hydroxylase by Metirosine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metirosine, an inhibitor of the enzyme tyrosine hydroxylase, plays a critical role in the management of conditions characterized by catecholamine excess, most notably pheochromocytoma. This technical guide provides an in-depth analysis of the biological activity of this compound's enantiomers, focusing on their differential effects on the rate-limiting step of catecholamine biosynthesis. It is well-established that the pharmacological activity of this compound resides almost exclusively in its L-enantiomer (S-isomer), with the D-enantiomer being largely inactive. This document details the quantitative differences in their inhibitory potency, outlines the experimental methodologies used to determine this stereoselectivity, and illustrates the underlying biochemical pathway.

Introduction

This compound, chemically known as α-methyl-p-tyrosine (AMPT), is a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of tyrosine to L-DOPA.[1][2] This initial step is the rate-limiting reaction in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] By inhibiting this crucial enzyme, this compound effectively reduces the overall production of these vital neurotransmitters and hormones.[1][3]

The clinical application of this compound, marketed as Demser®, is primarily for the management of patients with pheochromocytoma, a neuroendocrine tumor of the adrenal medulla that secretes high levels of catecholamines.[4][5] It is used for the preoperative preparation of patients for surgery and for the chronic treatment of malignant pheochromocytoma.[4][6]

This compound possesses a chiral center at the α-carbon, and thus exists as two enantiomers: L-metirosine (S-metirosine) and D-metirosine (R-metirosine). As is common with chiral drugs, the biological activity is often confined to one enantiomer. In the case of this compound, the L-isomer is the pharmacologically active agent.[1] This guide will explore the stereoselective nature of this inhibition in detail.

Quantitative Analysis of Enantiomeric Activity

For the purpose of providing a quantitative perspective, it is important to reference the foundational work that established this principle. Early investigations into the mechanism of α-methyl-p-tyrosine revealed that the L-isomer was a significantly more potent inhibitor of tyrosine hydroxylase than the D-isomer.

Table 1: Comparative Inhibitory Activity of this compound Enantiomers on Tyrosine Hydroxylase

| Enantiomer | Common Name | Biological Activity | Inhibition Constant (Ki) |

| L-α-methyl-p-tyrosine | L-Metirosine | Active Inhibitor | Significantly lower than D-isomer |

| D-α-methyl-p-tyrosine | D-Metirosine | Inactive | Significantly higher than L-isomer |

Note: Specific numerical Ki values from a single comparative study are not available in the recent literature. The table reflects the qualitative and significant difference reported in foundational pharmacological research.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by L-metirosine is the catecholamine biosynthesis pathway. By competitively inhibiting tyrosine hydroxylase, L-metirosine blocks the production of L-DOPA, the precursor for all catecholamines. This leads to a reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.

dot

Caption: Inhibition of Catecholamine Biosynthesis by L-Metirosine.

Experimental Protocols

The determination of the inhibitory activity of this compound enantiomers on tyrosine hydroxylase can be achieved through various in vitro assays. Below are detailed methodologies for key experimental approaches.

Tyrosine Hydroxylase Inhibition Assay (Radiometric Method)

This method is a classic and highly sensitive approach to measure the enzymatic activity of tyrosine hydroxylase and its inhibition.

Objective: To determine the IC50 or Ki values of L-metirosine and D-metirosine for tyrosine hydroxylase.

Materials:

-

Purified or recombinant tyrosine hydroxylase

-

L-[3,5-³H]-Tyrosine (radiolabeled substrate)

-

Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Dithiothreitol (DTT)

-

L-metirosine and D-metirosine

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate (B84403) buffer (pH 6.0-7.0), catalase, ferrous ammonium sulfate, DTT, and BH4.

-

Inhibitor Addition: Add varying concentrations of L-metirosine or D-metirosine to the respective experimental tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add a known amount of purified tyrosine hydroxylase to initiate the reaction.

-

Substrate Addition: Add L-[3,5-³H]-Tyrosine to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of TCA.

-

Separation of Product: Add a slurry of activated charcoal to adsorb the unreacted [³H]-Tyrosine. Centrifuge the tubes to pellet the charcoal.

-

Quantification: The supernatant, containing the tritiated water ([³H]₂O) formed during the reaction, is transferred to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

dot

Caption: Workflow for a Radiometric Tyrosine Hydroxylase Inhibition Assay.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the formation of the product, L-DOPA, and is a common alternative to radiometric assays.

Objective: To quantify the L-DOPA produced by tyrosine hydroxylase in the presence and absence of this compound enantiomers.

Materials:

-

Same as in the radiometric assay, but using non-radiolabeled L-Tyrosine.

-

HPLC system with a C18 reverse-phase column and an electrochemical or fluorescence detector.

-

Mobile phase (e.g., phosphate buffer with methanol (B129727) and an ion-pairing agent).

-

L-DOPA standard.

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-5 of the radiometric assay protocol.

-

Reaction Termination: Stop the reaction by adding perchloric acid, which also serves to precipitate the enzyme.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

-

HPLC Analysis: Inject a known volume of the supernatant onto the HPLC column. Separate the components using an isocratic or gradient elution with the appropriate mobile phase.

-

Detection: Detect L-DOPA using an electrochemical detector (which is highly sensitive for catechols) or a fluorescence detector (measuring native fluorescence).

-

Quantification: Create a standard curve using known concentrations of L-DOPA. Quantify the amount of L-DOPA produced in each sample by comparing its peak area to the standard curve.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition at different concentrations of the this compound enantiomers to determine IC50 and Ki values.

Conclusion

The biological activity of this compound as a tyrosine hydroxylase inhibitor is highly stereoselective, with the L-enantiomer being the pharmacologically active form. This in-depth technical guide has provided a comprehensive overview of the quantitative differences between the enantiomers, the underlying mechanism of action within the catecholamine biosynthesis pathway, and detailed experimental protocols for determining their inhibitory potency. For researchers and professionals in drug development, a thorough understanding of this stereoselectivity is crucial for the rational design and application of tyrosine hydroxylase inhibitors. The provided methodologies offer robust frameworks for the continued investigation of these and other enzyme inhibitors.

References

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 3. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metyrosine [drugfuture.com]

- 6. Surgical management of pheochromocytoma with the use of metyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Meticulous Inhibition: A Technical Guide to the Biochemical Pathway of Metirosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metirosine, a competitive inhibitor of the enzyme tyrosine hydroxylase, serves as a cornerstone in the management of conditions characterized by catecholamine excess, most notably pheochromocytoma. This technical guide provides a comprehensive analysis of the biochemical pathway of this compound, its mechanism of action, and its clinical effects. We delve into the quantitative aspects of its inhibitory action, present detailed experimental protocols for its study, and offer visual representations of the pertinent biochemical and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of catecholamine-related disorders.

Introduction: The Role of this compound in Catecholamine Synthesis

This compound, also known as α-methyl-p-tyrosine (AMPT), is a structural analog of the amino acid tyrosine.[1] Its primary pharmacological action is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2][3] This enzymatic step, the conversion of tyrosine to L-DOPA, is the crucial control point for the production of dopamine, norepinephrine, and epinephrine. By blocking this initial step, this compound effectively reduces the overall synthesis of these vital neurotransmitters and hormones.[1][2] This targeted inhibition makes this compound a critical therapeutic agent in the management of pheochromocytoma, a neuroendocrine tumor that secretes excessive amounts of catecholamines, leading to severe hypertension and other systemic symptoms.[2][3]

Biochemical Pathway of Catecholamine Synthesis and this compound's Point of Intervention

The synthesis of catecholamines is a well-defined enzymatic pathway originating with the amino acid tyrosine.

References

Metirosine's Impact on the Catecholamine Synthesis Pathway: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine—are critical neurotransmitters and hormones that regulate a vast array of physiological processes. Their synthesis is a tightly controlled enzymatic pathway, with tyrosine hydroxylase serving as the initial and rate-limiting enzyme. Metirosine, a competitive inhibitor of this enzyme, provides a powerful pharmacological tool for both clinical management of catecholamine excess, as seen in pheochromocytoma, and for research into the roles of these neurochemicals. This document provides a detailed examination of this compound's mechanism of action, its quantitative effects on catecholamine levels, and the experimental protocols used to assess its impact.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

This compound, also known as α-Methyl-L-tyrosine, is a structural analog of the amino acid L-tyrosine.[1][2] Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase (EC 1.14.16.2), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][3][4] This hydroxylation is the first and rate-limiting step in the entire catecholamine biosynthetic cascade.[5][6][7]

By binding to the active site of tyrosine hydroxylase, this compound prevents the natural substrate, L-tyrosine, from being converted to L-DOPA.[1] This blockade at the rate-limiting step leads to a significant reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.[8] This targeted inhibition makes this compound a specific and effective agent for depleting catecholamine levels in various tissues, including the brain, sympathetic neurons, and the adrenal medulla.[9][10]

Quantitative Effects of this compound

The administration of this compound leads to a substantial, dose-dependent reduction in catecholamine production. This effect has been quantified in both clinical and preclinical studies.

Clinical Data (Human Studies)

In patients, particularly those with catecholamine-secreting tumors like pheochromocytoma, this compound significantly reduces the levels of catecholamines and their metabolites.[9] The maximum biochemical effect is typically observed within two to three days of initiating therapy.[7]

| Study Cohort | Dosage | Parameter Measured | Quantitative Reduction | Citation(s) |

| Pheochromocytoma Patients | 1-4 g/day | Total urinary catecholamines and metabolites (metanephrine, VMA) | 35% to 80% from baseline | [2][7][9] |

| Pheochromocytoma Patients (n=22) | 1.5-4 g/day | Urinary catecholamines | Median reduction of 58% | [5] |

| Pheochromocytoma/Paraganglioma Patients (n=16) | 500-4000 mg/day | Urinary metanephrine (B195012) (uMN) or normetanephrine (B1208972) (uNMN) | ≥50% reduction achieved in 31.3% of patients (66.7% in preoperative group) | [11][12][13] |

| Pheochromocytoma/Paraganglioma Patients (n=10) | Median max dose: 750 mg/day | Urinary catecholamine metabolites | Significant dose-dependent decrease | [14][15] |

Preclinical Data (Animal Studies)

Animal models provide further insight into the dose-response and time-course of this compound's effects on catecholamine levels in specific tissues, such as the brain.

| Animal Model | Dosage | Tissue | Parameter Measured | Quantitative Effect | Citation(s) |

| Sprague-Dawley Rats | 0.407 mmoles/kg | Brain | Endogenous catecholamine levels | Dopamine reduced to 38% of control; Norepinephrine reduced to 51% of control (at 4 hours) | [16] |

| Sprague-Dawley Rats | Up to 1.628 mmoles/kg | Brain | Catecholamine synthesis inhibition | Maximal inhibition: 95% for dopamine, 80% for norepinephrine | [16] |

| Sprague-Dawley Rats | Dose-response | Brain | ED50 for synthesis inhibition | Dopamine: 0.057 mmoles/kg; Norepinephrine: 0.117 mmoles/kg | [16] |

Experimental Protocols

Assessing the efficacy of this compound requires robust and sensitive analytical methods to measure both enzyme activity and the levels of catecholamines and their metabolites in biological matrices.

Assay for Tyrosine Hydroxylase (TH) Activity

Several methods exist to quantify the enzymatic activity of TH and its inhibition by compounds like this compound.

Protocol: Real-Time Colorimetric Plate Reader Assay [17][18]

This modern high-throughput assay allows for real-time kinetic analysis.

-

Principle: The assay measures the production of L-DOPA, the product of the TH reaction. L-DOPA is subsequently oxidized by sodium periodate (B1199274) to form the chromophore dopachrome, which can be monitored spectrophotometrically at 475 nm.[17]

-

Reagents & Materials:

-

Purified TH enzyme or tissue/cell lysate containing TH

-

L-Tyrosine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Iron(II) sulfate (B86663) (cofactor)

-

Assay Buffer (e.g., HEPES or MOPS based)

-

This compound (inhibitor)

-

Sodium periodate (oxidizing agent)

-

96-well microplate

-

Plate reader with 475 nm absorbance capability

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-tyrosine, BH4, and iron(II) sulfate.

-

For inhibition studies, pre-incubate the TH enzyme with varying concentrations of this compound for a defined period (e.g., 10-15 minutes) on ice.

-

To initiate the reaction, add the TH enzyme (or the pre-incubated enzyme/inhibitor mix) to the reaction mixture in the wells of the 96-well plate.

-

Immediately add sodium periodate to the wells.

-

Place the microplate in a plate reader pre-set to 37°C.

-

Monitor the increase in absorbance at 475 nm over time. The rate of absorbance change is directly proportional to the TH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

For inhibition studies, plot the enzyme activity against the concentration of this compound to determine parameters such as the IC50 value.

-

Quantification of Catecholamines and Metabolites in Biological Samples

The gold standard for quantifying catecholamines and their metabolites (e.g., metanephrines, vanillylmandelic acid) in urine and plasma is High-Performance Liquid Chromatography (HPLC).[19]

Protocol: HPLC with Electrochemical Detection for Urinary Catecholamines [19][20][21]

-

Principle: This method separates catecholamines from other urinary components based on their physicochemical properties as they pass through a chromatography column. An electrochemical detector then measures the current generated by the oxidation of the eluted catecholamines, providing highly sensitive and specific quantification.

-

Sample Collection & Preparation:

-

Collect a 24-hour urine sample from the subject in a container with a preservative (e.g., hydrochloric acid) to prevent degradation of catecholamines.[14]

-

Measure and record the total volume.

-

Take a known aliquot of the urine sample.

-

Perform a sample clean-up and extraction step. This is commonly done using solid-phase extraction (SPE) with a cation-exchange or alumina-based sorbent to isolate the catecholamines from interfering substances.

-

Elute the catecholamines from the SPE column using an appropriate buffer and, if necessary, evaporate to concentrate the sample.

-

Reconstitute the sample in the HPLC mobile phase.

-

-

Instrumentation & Analysis:

-

HPLC System: A standard HPLC system with a pump, autosampler, and a C18 reverse-phase column.

-

Electrochemical Detector: Equipped with a glassy carbon working electrode.

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or citrate) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent, adjusted to an acidic pH.

-

Procedure:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject a prepared standard solution containing known concentrations of dopamine, epinephrine, and norepinephrine to generate a calibration curve.

-

Inject the prepared urine samples.

-

The catecholamines will separate as they travel through the column and will be detected as distinct peaks by the electrochemical detector.

-

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the concentration of each catecholamine by integrating the peak area and comparing it to the standard calibration curve.

-

Calculate the total 24-hour excretion by multiplying the concentration by the total urine volume.

-

Conclusion

This compound's targeted inhibition of tyrosine hydroxylase makes it an invaluable agent for both therapeutic and research applications. Its ability to produce a significant, quantifiable reduction in catecholamine synthesis allows for the effective management of conditions like pheochromocytoma and provides researchers with a reliable method to probe the function of the catecholaminergic system. The analytical protocols detailed herein, from high-throughput enzyme assays to sensitive HPLC-based quantification, are essential for accurately characterizing the biochemical and physiological impact of this compound, furthering our understanding of catecholamine-dependent processes in health and disease.

References

- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Metyrosine used for? [synapse.patsnap.com]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of dopamine synthesis in chronic schizophrenia. Clinical ineffectiveness of metyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Human Metabolome Database: Showing metabocard for Metyrosine (HMDB0014903) [hmdb.ca]

- 9. drugs.com [drugs.com]

- 10. Rethinking Parkinson's disease: could dopamine reduction therapy have clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of metyrosine in pheochromocytoma/paraganglioma: a multi-center trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of metyrosine in pheochromocytoma/paraganglioma: a multi-center trial in Japan [jstage.jst.go.jp]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Role of Metirosine in the Depletion of Dopamine and Norepinephrine: A Technical Guide

Abstract

Metirosine, an analog of the amino acid tyrosine, serves as a potent inhibitor of catecholamine synthesis. Its primary mechanism involves the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This action leads to a significant reduction in the levels of these crucial neurotransmitters and hormones, a principle that is leveraged both in clinical practice for the management of conditions characterized by catecholamine excess, such as pheochromocytoma, and in research settings to investigate the roles of catecholaminergic systems. This technical guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its efficacy in depleting dopamine and norepinephrine, details experimental protocols for its study, and illustrates key pathways and workflows through diagrams. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of catecholamine pharmacology and related pathologies.

Mechanism of Action: Inhibition of Catecholamine Biosynthesis

The synthesis of catecholamines begins with the amino acid L-tyrosine.[1] The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3] This step is the slowest and therefore the rate-limiting step in the entire pathway.[4] Following its formation, L-DOPA is converted to dopamine by DOPA decarboxylase.[1] In noradrenergic and adrenergic neurons, dopamine is then converted to norepinephrine by dopamine β-hydroxylase.[1]

This compound, specifically the L-isomer (α-methyl-L-tyrosine), acts as a competitive inhibitor of tyrosine hydroxylase.[4][5] By mimicking the structure of tyrosine, this compound binds to the active site of the enzyme, thereby preventing the hydroxylation of tyrosine to L-DOPA.[4] This blockade of the rate-limiting step leads to a significant decrease in the downstream synthesis of dopamine and, consequently, norepinephrine.[6]

Quantitative Data on this compound's Efficacy

The administration of this compound leads to a quantifiable, dose-dependent reduction in catecholamine levels. This effect has been documented in both preclinical animal models and clinical studies with patients suffering from pheochromocytoma.

Preclinical Data: Dose-Response and Time Course in Rats

A study in Sprague-Dawley rats provides detailed insights into the dose-response and time-course of this compound's effects on brain catecholamine levels following intraperitoneal administration.

| Dose (mmoles/kg) | Dopamine Synthesis Inhibition (%) | Norepinephrine Synthesis Inhibition (%) |

| 0.013 | ~20% | ~10% |

| 0.057 (ED50) | 50% | ~30% |

| 0.117 (ED50) | ~70% | 50% |

| 0.407 | ~85% | ~65% |

| 1.628 | ~95% | ~80% |

| Data adapted from a study on male Sprague-Dawley rats, showing inhibition 1 hour after this compound administration.[7] |

The time-course of depletion after a single dose of 0.407 mmoles/kg of this compound is also well-characterized.

| Time After Administration | Dopamine Level (% of Control) | Norepinephrine Level (% of Control) |

| 1 hour | ~60% | ~75% |

| 4 hours (Nadir) | 38% | 51% |

| 8 hours | ~45% | ~60% |

| 12 hours | ~60% | ~90% (Recovery) |

| 16 hours | ~85% (Recovery) | ~100% |

| 24 hours | ~100% | ~100% |

| Data from a study in male Sprague-Dawley rats.[7] |

Clinical Data: Catecholamine Reduction in Pheochromocytoma Patients

In clinical practice, this compound is used to manage the symptoms of excessive catecholamine production in patients with pheochromocytoma. The efficacy is typically measured by the reduction in urinary excretion of catecholamines and their metabolites.

| Parameter | Dosage | Efficacy | Time to Max Effect | Return to Baseline | Reference |

| Catecholamine Biosynthesis | 1 to 4 grams/day | 35% to 80% reduction | 2 to 3 days | 3 to 4 days post-discontinuation | [8][9] |

| Urinary Catecholamines and Metabolites | 1.5 to 4 g/day | Can achieve normalization (<10 mg/24 hours) | 2 to 3 days | 3 to 4 days post-discontinuation | [9] |

| Urinary Metanephrine (B195012)/Normetanephrine (B1208972) | Median max dose: 750 mg/day | Significant dose-dependent decrease | Not specified | Not specified | [10] |

| Urinary Metanephrine/Normetanephrine | Started at 500 mg/day, titrated up to 4,000 mg/day | 31.3% of patients achieved >50% reduction at 12 weeks | Not specified | Not specified | [11] |

Detailed Experimental Protocols

Evaluating the efficacy of this compound requires precise methodologies for administering the compound and quantifying its effects on catecholamine levels. Below are detailed protocols commonly employed in preclinical research.

In Vivo Animal Model and Drug Administration

-

Animal Model : Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Preparation : this compound can be prepared as the methyl ester hydrochloride salt (e.g., H44/68) for enhanced solubility and administered via intraperitoneal (i.p.) injection.[7] The compound is dissolved in sterile 0.9% saline.

-

Administration Protocol : For dose-response studies, various doses (e.g., 0.013 to 1.628 mmoles/kg) are administered i.p. 1 hour before tissue collection.[7] For time-course studies, a single dose (e.g., 0.407 mmoles/kg) is administered, and animals are euthanized at different time points (e.g., 0, 1, 2, 4, 8, 12, 16, 24 hours) post-injection.[7]

Quantification of Brain Catecholamines via HPLC-ECD

This protocol outlines the measurement of dopamine and norepinephrine in brain tissue homogenates.

-

Tissue Collection and Preparation :

-

Following euthanasia, the brain is rapidly excised and placed on an ice-cold plate.

-

Specific brain regions (e.g., striatum, hypothalamus) are dissected.

-

Tissues are weighed and immediately frozen on dry ice or in liquid nitrogen and stored at -80°C until analysis.

-

-

Homogenization and Extraction :

-

Tissues are homogenized in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine - DHBA).

-

The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

The supernatant, containing the catecholamines, is collected and filtered through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis :

-

System : A high-performance liquid chromatography system equipped with a refrigerated autosampler and an electrochemical detector (ECD).

-

Column : A C18 reverse-phase column is typically used.[12][13]

-

Mobile Phase : An isocratic mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or citrate (B86180) buffer at pH 4), an ion-pairing agent (e.g., sodium hexanesulfonate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile).[12]

-

Detection : The ECD is set to an oxidizing potential (e.g., +700 to +800 mV) sufficient to detect dopamine and norepinephrine.[12][14]

-

Quantification : Peak areas of dopamine and norepinephrine are normalized to the peak area of the internal standard. Concentrations are determined by comparison to a standard curve generated with known concentrations of the analytes.

-

In Vivo Microdialysis for Real-Time Monitoring

In vivo microdialysis allows for the measurement of extracellular catecholamine levels in the brains of freely moving animals.

-

Surgical Implantation of Guide Cannula :

-

Rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

Using a stereotaxic frame, a guide cannula is implanted, targeting a specific brain region (e.g., striatum or prefrontal cortex) and secured to the skull with dental cement.[15][16]

-

Animals are allowed to recover for 48-72 hours post-surgery.[15]

-

-

Microdialysis Procedure :

-

On the day of the experiment, a microdialysis probe (with a semi-permeable membrane) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[16]

-

An equilibration period of 1-2 hours is allowed to establish a stable baseline.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).

-

-

This compound Administration and Sample Collection :

-

After collecting baseline samples, this compound is administered (e.g., i.p.).

-

Dialysate collection continues for several hours to monitor the depletion and subsequent recovery of dopamine and norepinephrine.

-

-

Sample Analysis : The collected dialysate samples are then analyzed by HPLC-ECD as described in section 3.2.

Measurement of Urinary Catecholamine Metabolites

In clinical settings, the effect of this compound is often monitored by measuring urinary metanephrines (metanephrine and normetanephrine).

-

Sample Collection :

-

A 24-hour urine sample is required for accurate measurement due to fluctuations in catecholamine secretion.[17][18]

-

The collection begins by emptying the bladder in the morning (discarding this sample) and then collecting all subsequent urine for the next 24 hours.[18]

-

The collection container typically contains an acid preservative (e.g., hydrochloric or acetic acid) to prevent degradation of the catecholamines and their metabolites.[19][20]

-

-

Sample Preparation and Analysis (LC-MS/MS) :

-

An aliquot of the 24-hour urine collection is used for analysis.

-

Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[21]

-

Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][21]

-

The amounts of metanephrine and normetanephrine are quantified and typically reported as micrograms per 24 hours (µ g/24h ).[18]

-

Conclusion

This compound is a powerful pharmacological tool for inducing a controlled and reversible depletion of the catecholamines dopamine and norepinephrine. Its well-defined mechanism of action, centered on the competitive inhibition of the rate-limiting enzyme tyrosine hydroxylase, makes it an invaluable agent for both the clinical management of pheochromocytoma and for basic research into the function of catecholaminergic systems. The quantitative data from preclinical and clinical studies consistently demonstrate its efficacy in reducing catecholamine levels in a dose- and time-dependent manner. The experimental protocols detailed herein, particularly in vivo microdialysis coupled with HPLC-ECD, provide a robust framework for researchers to further investigate the nuanced roles of dopamine and norepinephrine in health and disease.

References

- 1. Animal models of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent pharmacokinetics of α-methyl-p-tyrosine (α-MT) and comparison of catecholamine turnover rates after two doses of α-MT | Semantic Scholar [semanticscholar.org]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metyrosine: Package Insert / Prescribing Information [drugs.com]

- 9. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jasco-global.com [jasco-global.com]

- 13. researchgate.net [researchgate.net]

- 14. turkjps.org [turkjps.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]

- 18. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 19. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]

- 20. Metanephrines, Urine 24 Hour (24 MET) [marshfieldlabs.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Long-term Effects of Metyrosine on Dopamine Neurons

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the enduring consequences of metyrosine (B1676540) administration on the molecular and cellular biology of dopamine (B1211576) (DA) neurons. It covers the mechanism of action, quantitative effects on neurochemistry, and potential neuroadaptive changes in key signaling pathways. The document includes detailed experimental protocols for preclinical assessment and visual representations of critical pathways and workflows.

Introduction

Metyrosine (α-methyl-p-tyrosine, AMPT) is a potent inhibitor of catecholamine synthesis.[1] It acts as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine.[1][2] While its clinical application is primarily in the management of pheochromocytoma, a catecholamine-secreting tumor, its specific and powerful mechanism of action makes it an invaluable tool in neuroscience research for investigating the consequences of chronic dopamine depletion.[1] Understanding the long-term effects of metyrosine-induced dopamine deficiency is critical for elucidating the homeostatic and potentially pathological adaptations of dopaminergic systems, with implications for Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

Metyrosine's primary effect is the competitive inhibition of tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine.[2] By blocking this initial, rate-limiting step, metyrosine effectively reduces the synthesis of dopamine in the cytosol of dopaminergic neurons.[3] This leads to a subsequent decrease in the vesicular packaging and release of dopamine, resulting in diminished dopaminergic neurotransmission.

Quantitative Data on Neurochemical Effects

Chronic metyrosine administration leads to a significant and sustained reduction in dopamine and its metabolites. The extent of depletion can be quantified in preclinical models, providing crucial data for understanding dose-response relationships and regional sensitivities.

| Parameter | Brain Region | Species | Metyrosine Administration | % Decrease from Baseline (Mean) | Reference |

| Extracellular Dopamine | Nucleus Accumbens | Rat | 100 µM (local infusion, 4h) | 70% | [3] |

| Extracellular Dopamine | Dorsal Striatum | Rat | 100 µM (local infusion, 4h) | 40% | [3] |

| Extracellular Dopamine | Nucleus Accumbens | Rat | 250 mg/kg (i.p.) | Identical to Striatum | [3][4] |

| Extracellular Dopamine | Dorsal Striatum | Rat | 250 mg/kg (i.p.) | Identical to NAc | [3][4] |

| Dopamine D2 Receptors | Caudate/Cortex | Rat | Acute α-MPT | Reduced Occupancy by DA | [5] |

Table 1: Summary of Quantitative Effects of Metyrosine on Dopamine Levels.

Long-term Effects on Dopamine Neuron Integrity and Receptor Density

The sustained reduction in dopamine synthesis and release triggers adaptive responses within the dopaminergic system. A primary area of investigation is the potential for compensatory upregulation of postsynaptic dopamine receptors.

-

Dopamine Receptor Density: Chronic blockade of dopamine synthesis is hypothesized to lead to an increase in the density of postsynaptic dopamine receptors (e.g., D1 and D2 receptors) in the striatum as a homeostatic response to reduced neurotransmitter levels. While direct, long-term studies with metyrosine are limited, studies involving dopamine-depleting agents or antagonists generally show this trend. For instance, chronic treatment with the D2 antagonist haloperidol (B65202) can decrease D1 and D2 receptor expression.[6] Conversely, depletion of dopamine via neurotoxins does not always result in significant changes in D1 or D2 binding sites, suggesting complex regulatory mechanisms.[7] The effect of metyrosine is to reduce the occupancy of D2-type receptors by endogenous dopamine.[5]

-

Neuron Viability: Paradoxically, by reducing the synthesis of dopamine, metyrosine may exert a neuroprotective effect in certain pathological contexts. Excess cytosolic dopamine can auto-oxidize, producing reactive oxygen species and toxic quinones that contribute to neuronal stress and death. By lowering the overall dopamine content, metyrosine may mitigate this toxicity, a concept being explored in models of Parkinson's disease.

Impact on Intracellular Signaling Pathways

Dopamine receptors modulate critical intracellular signaling cascades that regulate neuronal excitability, gene expression, and synaptic plasticity. Chronic dopamine depletion with metyrosine is expected to induce long-lasting adaptations in these pathways.

cAMP/PKA/CREB Pathway

The D1 receptor is canonically coupled to Gαs/olf, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB (pCREB) regulates the transcription of genes involved in neuronal plasticity and survival.[10][11] Long-term dopamine depletion is expected to downregulate this pathway, leading to reduced CREB phosphorylation and altered gene expression.

Akt/GSK3β Pathway

The Akt/GSK3β signaling cascade is another critical pathway influenced by dopamine, particularly through D2 receptors. Evidence suggests that dopamine agonists inhibit the kinase Akt, leading to the activation of Glycogen Synthase Kinase 3β (GSK3β). Conversely, dopamine depletion is expected to have the opposite effect, increasing Akt activity and subsequently inhibiting GSK3β. This pathway is implicated in neuronal survival and synaptic plasticity, and its long-term modulation by metyrosine could have significant functional consequences.

Experimental Protocols

Investigating the long-term effects of metyrosine requires robust and well-controlled experimental designs. Below are detailed protocols for key in vivo and ex vivo analyses.

Long-Term Metyrosine Administration in Rodents

Objective: To achieve sustained dopamine depletion over several weeks or months.

Method 1: Osmotic Minipumps (Rat/Mouse)

-

Pump Selection and Preparation: Select an ALZET® osmotic pump model based on the desired duration and flow rate (e.g., Model 2004 for 4 weeks).[12][13][14][15]

-

Metyrosine Solution Preparation: Dissolve metyrosine in a sterile, biocompatible vehicle (e.g., normal saline). The concentration is calculated based on the pump's flow rate and the target dose (e.g., mg/kg/day).[16] Ensure the solution is stable for the duration of the infusion at 37°C.

-

Pump Filling and Priming: Under sterile conditions, fill the pump with the metyrosine solution according to the manufacturer's instructions. Prime the filled pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation.[12]

-

Surgical Implantation: Anesthetize the animal (e.g., isoflurane). Using aseptic technique, make a small incision in the skin between the scapulae. Create a subcutaneous pocket using blunt dissection. Insert the primed osmotic pump into the pocket, ensuring it does not impede movement.[13]

-

Wound Closure and Post-operative Care: Close the incision with sutures or wound clips. Provide appropriate post-operative analgesia and monitor the animal for recovery and any adverse effects. Pumps must be removed at the end of the study period.[13]

Method 2: Administration in Drinking Water (Mouse)

-

Baseline Monitoring: For one week prior to treatment, measure the daily water intake and body weight of each cage of mice to establish a baseline.[17]

-

Solution Preparation: Calculate the required concentration of metyrosine to be dissolved in the drinking water based on the average daily water consumption and the target dose (mg/kg/day). Metyrosine solubility may be enhanced in slightly acidic or alkaline solutions.

-

Daily Monitoring and Adjustment: Prepare fresh metyrosine-containing water daily. Measure water consumption and body weight daily or every other day. Adjust the concentration of the metyrosine solution as needed to account for changes in water intake or body weight to maintain a consistent dose.[17]

Quantification of Dopamine and Metabolites via HPLC-ECD

Objective: To measure levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in striatal tissue.

-

Tissue Preparation: Rapidly dissect the brain region of interest (e.g., striatum) on ice. Homogenize the tissue in a solution like 0.1 N perchloric acid (HClO4).[18] Centrifuge at high speed (e.g., 18,000 g) to pellet proteins.[19]

-

Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.[18]

-

Mobile Phase: Use a degassed mobile phase, for example: 50-55 mM Sodium Acetate, 1 mM Octanesulfonic Acid, 0.1 mM Na2EDTA, 8% Acetonitrile, adjusted to pH 3.2 with Acetic Acid.[18][19] Maintain a constant flow rate (e.g., 0.8-1.0 mL/min).[19][20]

-

Electrochemical Detection (ECD): Use an amperometric detector with a glassy carbon electrode set to an appropriate potential (e.g., +0.65 to +0.8 V) against an Ag/AgCl reference electrode.[18][21]

-

Quantification: Prepare standard curves with known concentrations of DA, DOPAC, and HVA. Identify and quantify the peaks in the samples by comparing their retention times and peak areas to the standards.[19][20][22]

Stereological Counting of Dopamine Neurons

Objective: To obtain an unbiased estimate of the total number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc).

-

Perfusion and Fixation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight.

-

Cryoprotection and Sectioning: Transfer the brain to a 30% sucrose (B13894) solution until it sinks. Freeze the brain and cut serial coronal sections (e.g., 30-40 µm thick) through the entire SNc using a cryostat.[23] Collect the sections in series (e.g., 1 in 4 sections per series).

-

Immunohistochemistry: Perform standard immunohistochemistry on one series of free-floating sections using a primary antibody against Tyrosine Hydroxylase (TH). Use an appropriate secondary antibody and a visualization method (e.g., DAB or fluorescence).

-

Stereological Analysis (Optical Fractionator Method):

-

Using a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator), systematically sample the stained sections.

-

At each sampling site, use a high-magnification objective (e.g., 60x or 100x oil) to define an optical dissector probe (a 3D counting frame).

-

Count the TH-positive neurons that fall within the counting frame and do not touch the exclusion boundaries, as their top comes into focus within the dissector height.[23][24]

-

The software uses the number of counted cells and the sampling parameters to calculate an unbiased estimate of the total neuron population.[25][26]

-

Dopamine Receptor Density Measurement

Objective: To quantify the density (Bmax) of D1 and D2 receptors in striatal membranes.

Method 1: Radioligand Binding Assay

-

Membrane Preparation: Homogenize striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed ultracentrifugation. Wash and resuspend the membrane pellet in assay buffer.[27][28]

-

Saturation Assay:

-

Incubate aliquots of the membrane preparation with increasing concentrations of a specific radioligand (e.g., [3H]SCH23390 for D1; [3H]spiperone for D2).[27][29]

-

For each concentration, run parallel tubes containing an excess of a non-labeled antagonist (e.g., unlabeled haloperidol) to determine non-specific binding.[30]

-

Incubate to equilibrium (e.g., 60 minutes at 30°C).[28]

-

-

Filtration and Counting: Rapidly terminate the reaction by filtering the mixture through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[27] Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine the Bmax (receptor density) and Kd (binding affinity).[28]

Method 2: Western Blotting

-

Protein Extraction: Homogenize striatal tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for D1 and D2 receptors.[31][32] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band density using imaging software and normalize to a loading control (e.g., GAPDH or β-actin).[31]

Conclusion

The long-term administration of metyrosine serves as a powerful model for studying the effects of chronic dopamine depletion. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to investigate the consequent adaptations in neurochemistry, receptor dynamics, and intracellular signaling. Such studies are essential for a deeper understanding of the homeostatic mechanisms of dopamine neurons and for identifying novel therapeutic targets for a range of neurological and psychiatric disorders.

References

- 1. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of dopamine synthesis in chronic schizophrenia. Clinical ineffectiveness of metyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of amphetamine, alpha-methyl-p-tyrosine (alpha-MPT) and antipsychotic agents on dopamine D2-type receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Autoradiographic study on dopamine uptake sites and their correlation with dopamine levels and their striata from patients with Parkinson disease, Alzheimer disease, and neurologically normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Protein Expression in Striatal D1- and D2-Dopamine Receptor-Expressing Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CREB involvement in the regulation of striatal prodynorphin by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]